molecular formula C21H17ClN2OS B11340063 N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B11340063
M. Wt: 380.9 g/mol
InChI Key: HDCQEZSFLZGSSA-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole moiety, a chlorophenyl group, and a thiophene carboxamide, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide typically involves the coupling of an indole derivative with a chlorophenyl ethyl group and a thiophene carboxamide. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The chlorophenyl group can be introduced through a substitution reaction, and the thiophene carboxamide can be formed via amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under controlled conditions.

Major Products

The major products formed from these reactions include oxindole derivatives, amines, and halogenated indole compounds, which can further undergo functionalization for various applications.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may interact with actin-related protein complexes, influencing cellular processes such as cytoskeleton organization and cell motility . The chlorophenyl group can enhance the compound’s binding affinity and specificity, while the thiophene carboxamide may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent and its versatility in various chemical reactions.

Properties

Molecular Formula

C21H17ClN2OS

Molecular Weight

380.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H17ClN2OS/c22-18-8-3-1-6-14(18)16(13-24-21(25)20-10-5-11-26-20)17-12-23-19-9-4-2-7-15(17)19/h1-12,16,23H,13H2,(H,24,25)

InChI Key

HDCQEZSFLZGSSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CNC(=O)C3=CC=CS3)C4=CC=CC=C4Cl

Origin of Product

United States

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